5-(benzenesulfonyl)-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-2-imino-1-(2-oxolanylmethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an imino group, and a dipyrido[1,2-d:3’,4’-f]pyrimidinone core
Preparation Methods
The synthesis of 3-(Benzenesulfonyl)-2-imino-1-(2-oxolanylmethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives . This reaction is typically carried out in the presence of a catalyst, such as Na2 eosin Y, under visible light-mediated conditions in an air atmosphere . The reaction proceeds through the formation of intermediate compounds, which undergo further cyclization to yield the desired pyrimidinone derivative.
Chemical Reactions Analysis
3-(Benzenesulfonyl)-2-imino-1-(2-oxolanylmethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antiproliferative and antimicrobial activities . In medicine, derivatives of this compound have shown promise as potential therapeutic agents for the treatment of cancer and infectious diseases . Additionally, its unique structure makes it a useful tool for studying molecular interactions and mechanisms of action in biological systems .
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-imino-1-(2-oxolanylmethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival . For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to the disruption of cell cycle progression and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its chemical modifications .
Comparison with Similar Compounds
3-(Benzenesulfonyl)-2-imino-1-(2-oxolanylmethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones . These compounds share a similar core structure but differ in their functional groups and substituents. The unique combination of benzenesulfonyl and imino groups in 3-(Benzenesulfonyl)-2-imino-1-(2-oxolanylmethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone imparts distinct chemical properties and biological activities . Similar compounds include 2-substituted furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones, which have been studied for their cytotoxic and anticancer activities .
Properties
CAS No. |
578750-41-1 |
---|---|
Molecular Formula |
C22H20N4O4S |
Molecular Weight |
436.5g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H20N4O4S/c23-20-18(31(28,29)16-8-2-1-3-9-16)13-17-21(26(20)14-15-7-6-12-30-15)24-19-10-4-5-11-25(19)22(17)27/h1-5,8-11,13,15,23H,6-7,12,14H2 |
InChI Key |
YOBPVVQQTXGMLH-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.